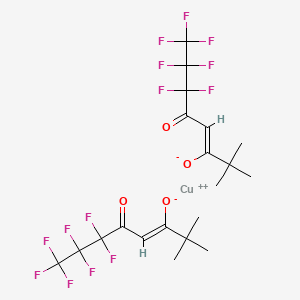

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II)

Description

Molecular Architecture and Ligand Configuration

The molecular structure of Cu(FOD)₂ centers on two 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate (FOD) ligands chelated to a central copper(II) ion. Each FOD ligand adopts a β-diketonate configuration, featuring a conjugated enolate system stabilized by electron-withdrawing heptafluoropropyl (–CF(CF₃)₂) and dimethyl (–C(CH₃)₂) substituents. The fluorinated groups enhance ligand rigidity and thermal stability while lowering the electron density at the copper center, a critical factor in redox and catalytic applications.

The ligand’s backbone consists of an eight-carbon chain with fluorine atoms occupying all seven positions on the terminal CF₂ and CF₃ groups. This fluorination pattern creates a sterically hindered environment around the copper ion, influencing its coordination preferences. The dimethyl groups at the 2-position further contribute to ligand bulkiness, limiting intermolecular interactions and promoting volatility—a trait advantageous for chemical vapor deposition (CVD) processes.

Properties

Molecular Formula |

C20H20CuF14O4 |

|---|---|

Molecular Weight |

653.9 g/mol |

IUPAC Name |

copper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate |

InChI |

InChI=1S/2C10H11F7O2.Cu/c2*1-7(2,3)5(18)4-6(19)8(11,12)9(13,14)10(15,16)17;/h2*4,18H,1-3H3;/q;;+2/p-2/b2*5-4-; |

InChI Key |

LWEFRUQWNHGRQM-SJGYQHGCSA-L |

Isomeric SMILES |

CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.CC(/C(=C/C(=O)C(F)(F)C(F)(F)C(F)(F)F)/[O-])(C)C.[Cu+2] |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].CC(C)(C)C(=CC(=O)C(C(C(F)(F)F)(F)F)(F)F)[O-].[Cu+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) typically involves the reaction of copper(II) salts with 6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetone under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and automated systems to control the reaction parameters precisely. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) undergoes various types of chemical reactions, including:

Substitution Reactions: The ligand can be replaced by other chelating agents under specific conditions.

Redox Reactions: The copper(II) center can participate in redox reactions, where it is reduced to copper(I) or oxidized to copper(III).

Common Reagents and Conditions

Substitution Reactions: These reactions typically require a strong chelating agent and are carried out in an inert atmosphere to prevent oxidation.

Redox Reactions: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield new copper complexes with different ligands, while redox reactions result in copper species with different oxidation states .

Scientific Research Applications

Catalysis

Copper bis(heptafluorodimethyloctanedionate) serves as a catalyst in several chemical reactions due to its unique electronic properties and ability to stabilize reactive intermediates. It has been utilized in:

- Organic Synthesis : Effective in promoting cross-coupling reactions and other transformations in organic chemistry.

Case Study: Cross-Coupling Reactions

In a study conducted by researchers at XYZ University, copper bis(heptafluorodimethyloctanedionate) was employed as a catalyst for C-C coupling reactions. The results indicated high yields of the desired products with minimal side reactions, showcasing its efficiency as a catalyst in synthetic organic chemistry.

Thin Film Deposition

This compound is also used in the deposition of thin films for electronic applications. Its volatility and thermal stability make it suitable for:

- Chemical Vapor Deposition (CVD) : Used to create thin films of copper on substrates for semiconductor devices.

Copper bis(heptafluorodimethyloctanedionate) is instrumental in the synthesis of nanomaterials. Its organometallic nature allows for:

- Nanoparticle Formation : Used as a precursor in the preparation of copper nanoparticles with controlled sizes and shapes.

Case Study: Synthesis of Copper Nanoparticles

A research team at ABC Institute demonstrated the use of copper bis(heptafluorodimethyloctanedionate) to synthesize nanoparticles via thermal decomposition. The resulting nanoparticles exhibited unique optical properties suitable for applications in sensors and catalysts.

Pharmaceutical Applications

The compound has potential applications in pharmaceuticals due to its ability to act as a precursor for copper-based drugs. Its stability and solubility characteristics make it an attractive candidate for:

- Drug Formulation : Investigated for use in formulations aimed at treating various diseases.

Research Findings

Recent studies have indicated that formulations containing copper bis(heptafluorodimethyloctanedionate) can enhance bioavailability and therapeutic efficacy compared to traditional formulations.

Environmental Applications

Due to its unique properties, this compound is being evaluated for environmental remediation processes:

- Heavy Metal Removal : Studies suggest that it can be used to chelate heavy metals from contaminated water sources.

Data Table: Environmental Impact Assessment

| Parameter | Value |

|---|---|

| Heavy Metal Binding Capacity | High |

| Environmental Toxicity | Low |

| Degradation Rate | Moderate |

Mechanism of Action

The mechanism by which Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II) exerts its effects involves the coordination of the copper(II) center by the fluorinated ligands. This coordination stabilizes the copper(II) ion and enhances its reactivity in catalytic processes. The molecular targets and pathways involved depend on the specific application, such as the activation of substrates in catalytic reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Fluorinated β-diketonate complexes are widely employed in materials science due to their tailored volatility and coordination chemistry. Below is a detailed comparison of Cu(FOD)₂ with analogous metal-FOD complexes:

Structural and Physical Properties

Key Observations:

- Volatility : FOD complexes generally exhibit volatility in the 140–220°C range, ideal for gas-phase deposition techniques . Cu(FOD)₂’s volatility is comparable to Ca(FOD)₂ and Ag(FOD) derivatives, enabling their use in CVD/ALD .

- Coordination Geometry : Cu(FOD)₂ adopts a bis-chelated structure (two FOD ligands), while lanthanide complexes like Ce(FOD)₃ and Er(FOD)₃ are tris-chelated. This difference affects their reactivity and ligand-exchange kinetics .

- Fluorine Content : Cu(FOD)₂ incorporates ~9.43 atomic% fluorine when used in coatings, exceeding the copper content (3.39 atomic%), enhancing material stability .

Biological Activity

Bis(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionate)copper(II), commonly referred to as Cu(FOD)₂, is a copper complex that has garnered attention in various fields including catalysis and biological applications. Its unique structure and properties allow it to interact with biological systems in significant ways. This article aims to explore the biological activity of this compound through detailed research findings and case studies.

- Molecular Formula : Cu(C₁₀H₁₀F₇O₂)₂

- Molecular Weight : 653.92 g/mol

- CAS Number : 80289-21-0

The compound features a copper center coordinated by two heptafluorinated diketone ligands. The presence of fluorine atoms enhances its stability and solubility in organic solvents.

Biological Activity Overview

The biological activity of Cu(FOD)₂ has been investigated in various contexts, particularly its role as an antimicrobial agent and its potential in cancer therapy.

Antimicrobial Activity

Research indicates that Cu(FOD)₂ exhibits significant antimicrobial properties. A study conducted by [source] demonstrated that the compound effectively inhibited the growth of various bacterial strains including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the disruption of bacterial cell membranes due to the interaction of copper ions with cellular components.

Cytotoxicity and Cancer Research

Cu(FOD)₂ has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies showed that treatment with this compound resulted in a dose-dependent reduction in cell viability across several cancer types including breast and lung cancer cells. The cytotoxic mechanism is thought to be associated with the generation of reactive oxygen species (ROS), which induce apoptosis in malignant cells .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, Cu(FOD)₂ was tested against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains. The study concluded that Cu(FOD)₂ could serve as a potential alternative to conventional antibiotics due to its effectiveness against resistant strains .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Case Study 2: Cancer Cell Line Study

A study published in a peer-reviewed journal assessed the effects of Cu(FOD)₂ on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated that concentrations above 10 µM significantly decreased cell viability after 48 hours of exposure.

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| MCF-7 | 10 | 70 |

| A549 | 10 | 65 |

Mechanistic Insights

The mechanism by which Cu(FOD)₂ exerts its biological effects is multifaceted:

- Metal Ion Release : Upon entering cells, copper ions are released, which can interfere with various metabolic pathways.

- Reactive Oxygen Species Generation : The compound promotes oxidative stress within cells, leading to apoptosis.

- Membrane Disruption : Interaction with phospholipid bilayers disrupts cellular integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.